2-(2-FURYLMETHYL)-8-NITRO-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOLE
Overview
Description
2-(2-FURYLMETHYL)-8-NITRO-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FURYLMETHYL)-8-NITRO-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of ortho-phenylenediamines with aldehydes or carboxylic acid derivatives . One common method includes the reaction of ortho-phenylenediamine with furfural in the presence of an oxidizing agent like sodium metabisulphite under mild conditions . The reaction is usually carried out in a solvent mixture, and the product is purified using hexane and water washes.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and pH . The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-FURYLMETHYL)-8-NITRO-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid and its derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and furylmethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, benzimidazole-2-carboxylic acid, and its esters .
Scientific Research Applications
2-(2-FURYLMETHYL)-8-NITRO-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-FURYLMETHYL)-8-NITRO-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function . It inhibits enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The nitro group plays a crucial role in its biological activity, contributing to its ability to generate reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole Derivatives: Imidazole-containing compounds also show a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-(2-FURYLMETHYL)-8-NITRO-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific substitution pattern, which enhances its biological activity and selectivity . The presence of the furylmethyl and nitro groups contributes to its distinct chemical reactivity and mechanism of action .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-8-nitro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-19(21)11-3-4-14-13(8-11)16-15-10-17(5-6-18(14)15)9-12-2-1-7-22-12/h1-4,7-8H,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNAOHKOLGFKKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])CN1CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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